6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
CAS No.:
Cat. No.: VC11070438
Molecular Formula: C22H23NO6S
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23NO6S |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | (6-ethyl-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
| Standard InChI | InChI=1S/C22H23NO6S/c1-4-16-12-18-15(3)11-22(25)29-20(18)13-19(16)28-21(24)9-10-23-30(26,27)17-7-5-14(2)6-8-17/h5-8,11-13,23H,4,9-10H2,1-3H3 |
| Standard InChI Key | ZLBMFFFPTKKCHO-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C)OC(=O)C=C2C |
| Canonical SMILES | CCC1=CC2=C(C=C1OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C)OC(=O)C=C2C |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a chromenone derivative with the molecular formula C₂₂H₂₃NO₆S and a molecular weight of 429.5 g/mol. Its IUPAC name, (6-ethyl-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate, reflects its complex architecture, which combines a chromenone core, a sulfonamide group, and a beta-alanine ester moiety.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₃NO₆S |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | (6-ethyl-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
| Canonical SMILES | CCC1=CC2=C(C=C1OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C)OC(=O)C=C2C |
| PubChem Compound ID | 981881 |
Structural Features
The compound’s structure is characterized by:
-
A chromenone backbone (2-oxo-2H-chromene) with ethyl and methyl substituents at positions 6 and 4, respectively.
-
A sulfonamide group (-SO₂NH-) linked to a 4-methylphenyl ring.
-
A beta-alaninate ester (-O-CO-CH₂-CH₂-NH-) bridging the chromenone and sulfonamide groups.
This combination of functional groups suggests synergistic interactions between the chromenone’s aromatic system, the sulfonamide’s electron-withdrawing properties, and the beta-alaninate’s flexibility, which may enhance bioavailability and target binding.
Synthesis and Manufacturing
Analytical Validation
Structural confirmation relies on spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): To resolve proton environments of the chromenone ring, sulfonamide, and beta-alaninate.
-
Mass Spectrometry (MS): For molecular weight verification and fragmentation pattern analysis.
-
Infrared (IR) Spectroscopy: To identify carbonyl (C=O) and sulfonyl (S=O) stretching frequencies.
| Target | Mechanism of Action |
|---|---|
| COX-2 | Competitive inhibition of arachidonic acid binding |
| DNA Topoisomerase II | Intercalation and strand break induction |
| Dihydrofolate Reductase | Folate pathway disruption |
Research Limitations and Future Directions
Despite its structural promise, experimental data on 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate remain sparse. Key research priorities include:
-
In Vitro Bioactivity Screening: To validate enzyme inhibition and cytotoxicity profiles.
-
Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME).
-
Structure-Activity Relationship (SAR) Analysis: Modifying substituents to optimize potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume